molecular formula C18H25N3O2 B6992403 N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-amine

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-amine

Cat. No.: B6992403
M. Wt: 315.4 g/mol
InChI Key: NPJCYRRIXIKTBD-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-amine is a complex organic compound that features a unique combination of furan, pyrrolidine, and benzoxazole moieties

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-13-20-18-14(6-4-7-17(18)23-13)19-12-15(16-8-5-11-22-16)21-9-2-3-10-21/h5,8,11,14-15,19H,2-4,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJCYRRIXIKTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)CCCC2NCC(C3=CC=CO3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and pyrrolidine intermediates, which are then coupled with the benzoxazole derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the furan ring to a tetrahydrofuran ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzoxazole or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce tetrahydrofuran derivatives. Substitution reactions can introduce various functional groups onto the benzoxazole or pyrrolidine rings.

Scientific Research Applications

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan, pyrrolidine, and benzoxazole derivatives, such as:

    Furan-2-yl derivatives: Compounds with similar furan rings but different substituents.

    Pyrrolidin-1-ylethyl derivatives: Compounds with variations in the pyrrolidine ring or its substituents.

    Benzoxazole derivatives: Compounds with different functional groups on the benzoxazole ring.

Uniqueness

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-amine is unique due to its specific combination of functional groups and structural features

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